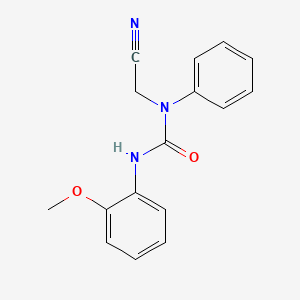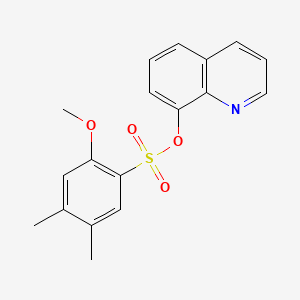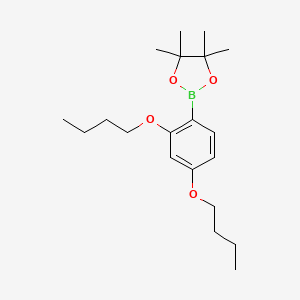![molecular formula C19H16N4O B13368561 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[1,2-a]pyrazine core, and a toluidine moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of a suitable aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: Subsequent functionalization steps introduce the phenol and toluidine groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and toluidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can interact with enzymes and receptors, modulating their activity. The phenol and toluidine groups may also contribute to its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol can be compared with other imidazo[1,2-a]pyrazine derivatives:
Imidazo[1,2-a]pyridine: Similar core structure but different substituents, leading to different biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with distinct chemical properties and applications.
Imidazo[1,2-a]quinoline: Known for its antiviral and anticancer properties, highlighting the diverse potential of imidazo[1,2-a] scaffolds.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C19H16N4O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-13-5-7-15(8-6-13)21-19-18(14-3-2-4-16(24)11-14)22-17-12-20-9-10-23(17)19/h2-12,21,24H,1H3 |
Clé InChI |
NJKSNDCJMSVDTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)

![4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13368512.png)
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368529.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
